Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate

Physicochemical profiling Membrane permeability Drug-likeness optimization

Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate (CAS 851721-94-3) is a trisubstituted 2-aminothiazole-4-carboxylate derivative with molecular formula C₁₅H₁₈N₂O₂S and a molecular weight of 290.38 g/mol. The compound features three key structural elements: a phenylethylamino substituent at the 2-position, a methyl group at the 5-position of the thiazole ring, and an ethyl ester at the 4-position.

Molecular Formula C15H18N2O2S
Molecular Weight 290.4 g/mol
CAS No. 851721-94-3
Cat. No. B3288317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate
CAS851721-94-3
Molecular FormulaC15H18N2O2S
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)NCCC2=CC=CC=C2)C
InChIInChI=1S/C15H18N2O2S/c1-3-19-14(18)13-11(2)20-15(17-13)16-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17)
InChIKeyPWMKNXQNIPVSRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate (CAS 851721-94-3): Core Scaffold Identity and Procurement Baseline


Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate (CAS 851721-94-3) is a trisubstituted 2-aminothiazole-4-carboxylate derivative with molecular formula C₁₅H₁₈N₂O₂S and a molecular weight of 290.38 g/mol [1]. The compound features three key structural elements: a phenylethylamino substituent at the 2-position, a methyl group at the 5-position of the thiazole ring, and an ethyl ester at the 4-position. This substitution pattern places it within the broader 2-aminothiazole-4-carboxylate class, a scaffold recognized for its versatility in medicinal chemistry, with demonstrated applications spanning metallo-β-lactamase (MBL) inhibition, antitumor activity, and anti-inflammatory modulation [2]. The compound is commercially available from multiple vendors including Enamine (Catalog EN300-12127, purity ≥95%) and Fluorochem (Catalog F347855), with a measured logP of 3.88 and a melting point of 109–111 °C [3].

Why Generic Substitution of Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate with In-Class Analogs Is Not Warranted


The 2-aminothiazole-4-carboxylate scaffold is exquisitely sensitive to substitution patterns; even minor modifications produce large shifts in biological activity, target selectivity, and physicochemical properties. In the seminal NCI-60 antitumor screen of ethyl 2-substituted-aminothiazole-4-carboxylate analogs by El-Subbagh et al., GI₅₀ values among congeners varied by over 500-fold depending solely on the nature of the 2-amino substituent, with the most active compound (14) achieving a GI₅₀ of 0.08 μM against RPMI-8226 leukemia cells while structurally similar analogs were essentially inactive [1]. Similarly, in the MBL inhibitor series reported by Yan et al., the presence and nature of the 5-position substituent on the thiazole ring determined whether a given 2-aminothiazole-4-carboxylic acid could achieve cross-class (B1, B2, B3) MBL inhibition, with co-crystal structures confirming that even single-atom changes alter the binding mode within the enzyme active site [2]. Commercially, the closest available analogs—ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5, logP 1.33) or 5-methyl-N-(2-phenylethyl)thiazol-2-amine (CAS 312536-18-8, lacking the 4-carboxylate)—differ by over 2.5 logP units or by the complete absence of a key pharmacophoric element, respectively. These quantitative gaps preclude any assumption of functional interchangeability without explicit experimental validation.

Quantitative Differentiation Evidence for Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate (CAS 851721-94-3) vs. Closest Analogs


LogP Differentiation: Enhanced Lipophilicity vs. Unsubstituted 2-Amino Analog (CAS 72054-60-5)

The target compound exhibits a measured logP of 3.88, which is approximately 2.5 log units higher than that of ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5, logP 1.33), the simplest 2-amino comparator lacking the phenylethylamino substituent [1]. This difference corresponds to a theoretical ~300-fold increase in partition coefficient (octanol/water), translating into markedly different predicted membrane permeability and distribution behavior. The target compound also has a substantially higher molecular weight (290.38 vs. 186.23 g/mol) and a melting point of 109–111 °C [2].

Physicochemical profiling Membrane permeability Drug-likeness optimization

MBL Co-Crystallization Evidence for the 5-Desmethyl Carboxylic Acid Analog: Structural Basis for 5-Methyl SAR Exploration

The des-methyl, carboxylic acid analog of the target compound—2-amino-5-phenethylthiazole-4-carboxylic acid (ChemComp-5ZX)—has been co-crystallized with three clinically relevant B1 MBLs: IMP-1 (PDB 8HYB, resolution 2.193 Å), NDM-1 (PDB 8HY6, resolution 1.40 Å), and VIM-2 (PDB 8HY2) [1]. These structures, reported by Yan et al. (2023), reveal a conserved binding mode in which the 5-phenethyl group occupies a hydrophobic subpocket adjacent to the dizinc active site [2]. The target compound differs by the presence of a 5-methyl group, which is anticipated to modulate—and potentially enhance—interactions within this subpocket through additional van der Waals contacts. No co-crystal structure of the 5-methyl analog has been deposited to date, representing a specific structural biology opportunity [1].

Metallo-β-lactamase inhibition Antimicrobial resistance Structure-based drug design

Ester vs. Carboxylic Acid Functionality: Prodrug and Permeability Implications vs. MBL Pharmacophore (CAS 1246551-56-3)

The target compound is an ethyl ester, whereas the most extensively characterized MBL-inhibitory analogs in the AtC series are carboxylic acids (e.g., 2-phenethylamino-thiazole-4-carboxylic acid, CAS 1246551-56-3; MW 248.30 g/mol) . The ethyl ester confers a molecular weight increase of 42 Da (290.38 vs. 248.30 g/mol) and eliminates the formal negative charge at physiological pH. In the broader 2-aminothiazole-4-carboxylate literature, ester prodrugs have been employed to enhance oral bioavailability and cellular penetration, with the ester being hydrolyzed in vivo to release the active carboxylic acid pharmacophore [1]. The methyl ester analog (CAS 1546197-89-0, MW ~276 g/mol) represents an intermediate option, offering a smaller ester group but different hydrolysis kinetics [2].

Prodrug design Membrane permeability Pharmacokinetic optimization

NCI-60 Antitumor Activity of the 2-Aminothiazole-4-carboxylate Scaffold: Class-Level Potency Benchmark

The ethyl 2-substituted-aminothiazole-4-carboxylate scaffold has demonstrated validated antitumor activity in the NCI-60 human tumor cell line panel. El-Subbagh et al. (1999) reported that ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate (compound 14) exhibited a GI₅₀ of 0.08 μM against the RPMI-8226 leukemia cell line and a broad-spectrum mean-graph midpoint GI₅₀ (MG-MID) of 38.3 μM across all 60 cell lines [1]. The target compound shares the identical ethyl 2-aminothiazole-4-carboxylate core but differs in the 2-amino substituent (phenylethylamino vs. diethylaminopropanamido) and the presence of the 5-methyl group. Additionally, the broader 2-aminothiazole class has been implicated in inhibition of cancer cell migration and invasion, with compound 5k showing an IC₅₀ of 176 nM in transwell migration assays against MDA-MB-231 cells [2].

Anticancer drug discovery NCI-60 screening Leukemia cell lines

Phenylethylamino Group: Anti-Inflammatory and Immunomodulatory Potential Grounded in Patent Pharmacology

The phenylethylamino-thiazole chemotype has been specifically claimed for anti-inflammatory and immune regulant activity in US Patent 4,307,106 (Pfizer Inc., 1981) [1]. The patent explicitly identifies 2-phenethylamino-4-phenyl-5-methyl-thiazole—a compound sharing the identical phenylethylamino group and 5-methyl substitution with the target compound—as among the 'most preferred' embodiments for treating rheumatoid arthritis and inflammatory conditions [1]. A related UK patent (GB-2022085-A, Pfizer, 1979) further reinforces the anti-inflammatory profile of 5-methyl-2-phenethylamino-substituted thiazoles [2]. The target compound differentiates from the patented structures by bearing a 4-carboxylate ethyl ester in place of the 4-phenyl group, potentially offering an orthogonal pharmacological profile while retaining the immunomodulatory phenylethylamino pharmacophore.

Anti-inflammatory agents Immunomodulation Rheumatoid arthritis

Comparative Melting Point and Crystallinity: Solid-State Differentiation from the Phenylamino Analog (CAS 126533-76-4)

The target compound has a reported melting point of 109–111 °C [1], which is significantly lower than that of ethyl 2-(phenylamino)thiazole-4-carboxylate (CAS 126533-76-4), which melts at 138–141 °C . This 29–30 °C depression in melting point is consistent with the presence of the flexible ethylene spacer in the phenylethylamino group, which reduces crystal lattice packing efficiency relative to the rigid, directly-attached phenylamino analog. The lower melting point may translate into improved solubility in organic solvents commonly used for biological assay preparation (e.g., DMSO), although formal solubility comparisons have not been published.

Solid-state characterization Formulation development Crystallinity assessment

Prioritized Research and Procurement Application Scenarios for Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate (CAS 851721-94-3)


MBL Inhibitor SAR Expansion: Probing the 5-Methyl Effect Using Existing Co-Crystal Structural Templates

For medicinal chemistry teams pursuing broad-spectrum metallo-β-lactamase inhibitors, this compound is the logical next-step SAR probe. The des-methyl, carboxylic acid analog has been co-crystallized with IMP-1, NDM-1, and VIM-2 (Yan et al., J Med Chem 2023) [1], providing atomic-resolution templates for docking studies. Procuring the 5-methyl ethyl ester variant enables direct experimental testing of whether the additional methyl group enhances hydrophobic contacts in the MBL active site—an SAR question explicitly highlighted by the Yan et al. study. The ethyl ester may also serve as a membrane-permeable prodrug for cellular MBL inhibition assays, complementing the carboxylic acid series that may have limited passive permeability.

Oncology Screening: Unexplored NCI-60 Profiling Opportunity for the 5-Methyl-2-phenylethylamino Substitution Pattern

The 2-aminothiazole-4-carboxylate scaffold has credentialed antitumor activity (GI₅₀ 0.08 μM against RPMI-8226 for the optimal El-Subbagh analog, MG-MID 38.3 μM across NCI-60) [2], but the specific combination of 5-methyl and 2-phenylethylamino substituents has never been profiled in the NCI-60 panel. Procurement of this compound for NCI-60 submission fills a defined gap in the scaffold SAR landscape and could reveal tumor-type selectivity patterns distinct from previously tested analogs. The logP of 3.88 suggests favorable cell permeability for in vitro antiproliferative assays.

Anti-Inflammatory Lead Optimization: 4-Ester Replacement of the Patented 4-Phenyl Series

The US 4,307,106 patent establishes anti-inflammatory and immunomodulatory activity for 2-phenethylamino-4-phenyl-5-methyl-thiazoles [3]. The target compound replaces the 4-phenyl group with a 4-carboxylate ethyl ester, creating an analog that retains the key phenylethylamino pharmacophore while introducing a polar, hydrogen-bond-capable ester that may alter target engagement, solubility, and metabolic stability. This compound is well-suited for head-to-head comparison with the patented 4-phenyl lead in established inflammation models (carrageenan edema, adjuvant arthritis), potentially yielding derivatives with differentiated efficacy or toxicity profiles outside existing patent claims.

Physicochemical Reference Standard for LogP/Melting Point Calibration in Thiazole Library Design

With a well-characterized logP of 3.88 and a sharp melting point of 109–111 °C, this compound can serve as a physicochemical reference standard for calibrating computational LogP predictions and validating HPLC-based lipophilicity measurements within thiazole-focused compound libraries [4]. The 2.5-logP-unit gap between this compound and the unsubstituted 2-amino analog (logP 1.33, CAS 72054-60-5) [5] provides a wide dynamic range for method validation, while the defined melting point supports DSC (differential scanning calorimetry) calibration in solid-state characterization workflows.

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